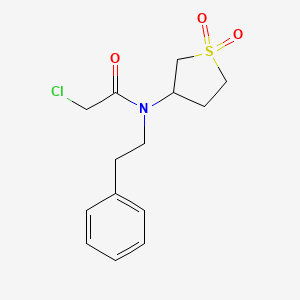

Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-

Description

The compound 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide is a chloroacetamide derivative characterized by two distinct substituents on the nitrogen atoms:

- N-(tetrahydro-1,1-dioxido-3-thienyl): A sulfone-containing tetrahydrothiophene ring, which increases polarity and electronic effects compared to non-oxidized thiophene analogs.

Properties

CAS No. |

453576-68-6 |

|---|---|

Molecular Formula |

C14H18ClNO3S |

Molecular Weight |

315.8 g/mol |

IUPAC Name |

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C14H18ClNO3S/c15-10-14(17)16(13-7-9-20(18,19)11-13)8-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |

InChI Key |

LIPIBGYEODZBFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CCC2=CC=CC=C2)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multiple steps:

Formation of the Chloroacetamide Group: This can be achieved by reacting chloroacetyl chloride with an amine under basic conditions.

Introduction of the Phenylethyl Group: This step may involve a nucleophilic substitution reaction where the phenylethylamine reacts with the chloroacetamide intermediate.

Incorporation of the Tetrahydro-1,1-dioxido-3-thienyl Group: This can be done through a cyclization reaction involving a thiol and an appropriate oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienyl group.

Reduction: Reduction reactions could target the chloroacetamide group, potentially converting it to an amine.

Substitution: The chloro group in the acetamide moiety can be substituted by various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activity, such as antimicrobial or anticancer properties.

Medicine

Pharmacologically, compounds with similar structures are often investigated for their potential therapeutic effects. This compound could be studied for its interactions with biological targets.

Industry

In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The phenylethyl group could facilitate binding to hydrophobic pockets, while the chloroacetamide and thienyl groups might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Sulfopin (2-Chloro-N-(2,2-dimethylpropyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide)

Key Differences :

- Substituents : Sulfopin features a branched alkyl group (2,2-dimethylpropyl) instead of the 2-phenylethyl group.

- Biological Activity : Sulfopin is a covalent Pin1 inhibitor (Ki: 17 nM) with antitumor activity, targeting Myc-driven cancers . The aromatic 2-phenylethyl group in the target compound may alter binding affinity or selectivity due to enhanced π-π interactions.

| Property | Target Compound | Sulfopin |

|---|---|---|

| Molecular Formula | Not reported | C₁₁H₂₀ClNO₃S |

| Molecular Weight | Not reported | 281.8 g/mol |

| Key Substituents | 2-Phenylethyl, sulfone-thienyl | 2,2-Dimethylpropyl, sulfone-thienyl |

| Biological Application | Not reported | Pin1 inhibition, anticancer |

Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)

Key Differences :

- Thienyl Group: Dimethenamid contains a non-oxidized thienyl ring, whereas the target compound has a sulfone-modified tetrahydrothiophene.

- Application: Dimethenamid is a herbicide, while the target compound’s sulfone group may confer stability or novel bioactivity .

| Property | Target Compound | Dimethenamid |

|---|---|---|

| Thienyl Modification | 1,1-Dioxido (sulfone) | Non-oxidized |

| Key Substituents | 2-Phenylethyl | 2-Methoxy-1-methylethyl |

| Application | Undefined | Herbicide |

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

Key Differences :

- Aromatic vs. Alkyl Substituents : Alachlor uses a diethylphenyl group, optimizing herbicidal activity, while the target compound’s 2-phenylethyl group may favor pharmaceutical applications .

| Property | Target Compound | Alachlor |

|---|---|---|

| Aromatic Group | 2-Phenylethyl | 2,6-Diethylphenyl |

| Secondary Substituent | Sulfone-thienyl | Methoxymethyl |

| Application | Undefined | Herbicide |

Data Tables for Key Comparisons

Table 1: Structural Comparison of Chloroacetamides

| Compound Name | Molecular Formula | Substituent 1 | Substituent 2 | Application |

|---|---|---|---|---|

| Target Compound | Not reported | N-(2-Phenylethyl) | N-(1,1-Dioxido-3-thienyl) | Undefined |

| Sulfopin | C₁₁H₂₀ClNO₃S | N-(2,2-Dimethylpropyl) | N-(1,1-Dioxido-3-thienyl) | Anticancer |

| Dimethenamid | C₁₁H₁₇ClNO₂S | N-(2,4-Dimethyl-3-thienyl) | N-(2-Methoxy-1-methylethyl) | Herbicide |

| Alachlor | C₁₄H₂₀ClNO₂ | N-(2,6-Diethylphenyl) | N-(Methoxymethyl) | Herbicide |

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |

|---|---|---|---|

| Target Compound | ~350 (estimated) | ~2.5 | Low (lipophilic) |

| Sulfopin | 281.8 | 2.1 | Moderate |

| Dimethenamid | 275.8 | 2.8 | Low |

Biological Activity

Acetamide derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and analgesic properties. This article focuses on the compound Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- , exploring its biological activity through various studies and findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 453576-68-6 |

| Molecular Formula | C14H18ClNO3S |

| Molecular Weight | 301.81 g/mol |

| LogP | 2.94290 |

| PSA (Polar Surface Area) | 32.59 Ų |

Antibacterial Activity

Acetamides are known for their antibacterial properties. A study investigating various acetamide derivatives demonstrated that the presence of a chloro atom enhances antibacterial activity against pathogens like Klebsiella pneumoniae. The compound's structure suggests that it may interact with penicillin-binding proteins, leading to cell lysis and bacterial death .

In a comparative study of acetamides, derivatives with chloro substitutions showed significantly improved minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide exhibited twice the potency of its non-chloro counterpart against K. pneumoniae .

Analgesic Activity

Research has indicated that acetamide derivatives also possess analgesic properties. In vivo studies have shown that certain derivatives, when docked with COX-1 and COX-2 enzymes, exhibit significant binding affinities, suggesting potential as nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, compounds similar to acetamide were evaluated for their analgesic effects using the hot plate model, showing promising results comparable to established analgesics like diclofenac .

Case Studies

- Study on Antibacterial Efficacy :

- Molecular Docking Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.